molecular formula C24H42O B3050360 2-Octadecylphenol CAS No. 25401-87-0

2-Octadecylphenol

Cat. No. B3050360
CAS RN: 25401-87-0
M. Wt: 346.6 g/mol
InChI Key: WCRKLZYTQVZTMM-UHFFFAOYSA-N
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Description

2-Octadecylphenol is a type of phenol derivative. It is an organic compound with the molecular formula C24H42O .


Molecular Structure Analysis

The molecular structure of this compound is based on the phenol molecule with an octadecyl group attached. The exact structure can be determined using techniques such as X-ray crystallography and NMR spectroscopy .


Chemical Reactions Analysis

Phenols, including this compound, are known to be very reactive towards electrophilic aromatic substitution . They can also undergo oxidation reactions to form quinones .

Scientific Research Applications

Chromatographic Analysis

  • Antisense Oligonucleotides Analysis : In the context of chromatographic analysis, octadecyl groups have been utilized for the retention and ionization studies of antisense oligonucleotides, impacting their retention during ultra-high-performance liquid chromatography (Kaczmarkiewicz et al., 2019).

Herbicidal Ionic Liquids

  • Herbicidal Activity : Octadecyl groups have been incorporated into herbicidal ionic liquids, demonstrating significant efficacy against dicotyledonous weeds, such as common lambsquarters and cornflower (Niemczak et al., 2019).

Fluorescent Materials

  • Spectroscopic Properties : A study on a lipophilic derivative of rhodamine 19, synthesized using octadecylamine, reveals interesting spectroscopic properties, including changes in dye concentration leading to aggregation in specific solvent mixtures (Miljanić et al., 2002).

Corrosion Inhibition

  • Mild Steel Protection : In the context of corrosion protection, octadecyl-related compounds have been explored for their inhibition properties in acidic solutions, aiding in the protection of mild steel surfaces (Chafiq et al., 2020).

Polymerization Studies

  • Fluorescent Polymeric Materials : Octadecyl groups have been involved in the polymerization studies of N-functionalized dithieno[3,2-b:2‘,3‘-d]pyrroles, resulting in materials with reduced band gaps and strong red emission properties (Ogawa & Rasmussen, 2006).

Environmental Impact Assessment

  • Herbicidal Ionic Liquids Analysis : Octadecyl groups have been used in the synthesis of 2-(2,4-dichlorophenoxy)propionate-based herbicidal ionic liquids, showing low potential for bioaccumulation in the soil and minimal environmental impact (Niemczak et al., 2017).

Analytical Chemistry

  • Alkylphenol Analysis : Octadecyl groups have been employed in the isolation and purification of alkylphenols from aqueous and biological samples, enhancing the sensitivity and efficiency of detection methods (Gadzała-Kopciuch et al., 2008).

Surface Chemistry

  • Monolayer Films on Silicon : Octadecylphosphonates have been used to create monolayer films on the native oxide surface of silicon, illustrating comprehensive coverage and potential applications in surface modification (Hanson et al., 2003).

Environmental Monitoring

  • Pressurized CEC Analysis : Octadecyl ligands have been utilized in pressurized capillary electrochromatography for the rapid analysis of environmental pollutants like chlorophenols in water samples (Lu et al., 2013).

properties

IUPAC Name

2-octadecylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H42O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21-18-19-22-24(23)25/h18-19,21-22,25H,2-17,20H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCRKLZYTQVZTMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCC1=CC=CC=C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70551170
Record name 2-Octadecylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70551170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

25401-87-0
Record name 2-Octadecylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70551170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

This example is directed to the preparation of a typical alkylated phenol component using the process disclosed in U.S. Pat. No. 4,976,882 and alkyl phenol-sulfur condensates produced thereby. Octadecyl phenol was prepared by charging into a four-neck, 5-liter round bottom flask equipped with a mechanical stirrer, 933 grams of phenol (9.93 moles) and 286 grams of Amberlyst 15 catalyst. A reflux condenser, a thermometer, an addition funnel, and a nitrogen inlet tube were attached to the flask and the mixture was heated to 70° C. With stirring under a blanket of nitrogen, 834 grams (3.31 moles) of 1-octadecene was added dropwise over a period of about one hour. The temperature was raised to 90° C and maintained at this temperature for four hours. The reaction mixture was then cooled to 50° C. and filtered to remove the catalyst. The excess phenol was removed by vacuum distillation. The yield was 1,008 grams or 88%. The product has a refractive index of 1.4859 at 25° C., a viscosity of 38.0 cP at 40° C., and a hydroxyl number of 144 mg KOH/g. The infrared spectrum of the product showed absorption bands at 830 and 750 cm-1 m which are characteristic of alkyl phenols. The aromatic substitution pattern was determined by 13C-NMR spectroscopy and showed that the ortho to para ratio was 2.0:1.0. The alkyl substitution pattern was determined by 1H-NMR spectroscopy and showed that the product consisted of 50 mole % 2-substituted alkylate and 50 mole %≥3-substituted alkylate.
Quantity
933 g
Type
reactant
Reaction Step One
Quantity
834 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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